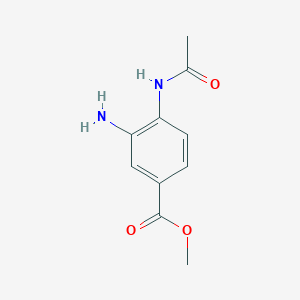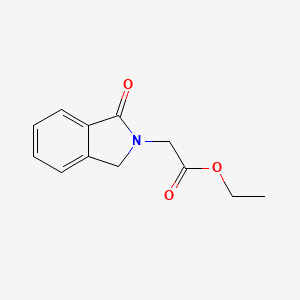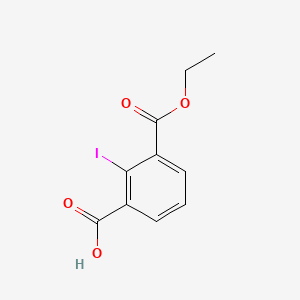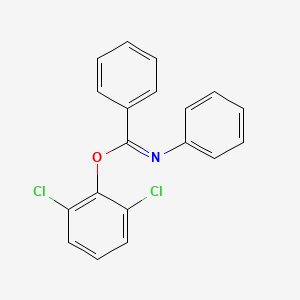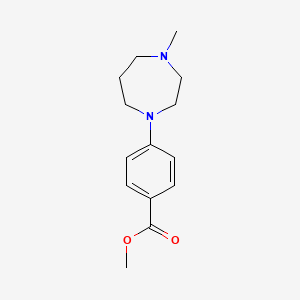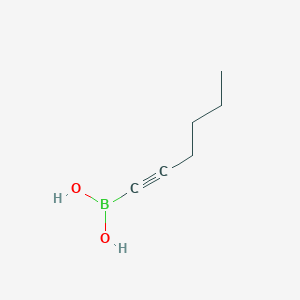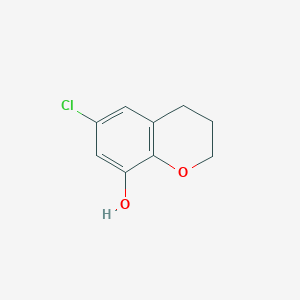![molecular formula C16H10N16O B14128556 1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole CAS No. 372172-59-3](/img/structure/B14128556.png)
1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole is a complex organic compound featuring multiple tetrazole rings. Tetrazoles are nitrogen-rich heterocycles known for their stability and diverse applications in various fields, including medicinal chemistry, material science, and agriculture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives typically involves [2+3]-cycloaddition reactions between nitriles and azides . For 1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole, the process may involve the reaction of appropriate phenoxy and phenyl derivatives with azides under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Lewis acids or amine salts .
Industrial Production Methods
Industrial production of tetrazole derivatives can be achieved through eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to minimize the use of toxic reagents and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole can undergo various chemical reactions, including:
Oxidation: Tetrazoles are generally resistant to oxidation due to their low HOMO energy.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole has several scientific research applications:
Chemistry: Used as ligands in coordination chemistry and as precursors for other heterocycles.
Biology: Investigated for its potential as an antiviral, antibacterial, and antifungal agent.
Medicine: Explored for its use in drug development, particularly as bioisosteres of carboxylic acids.
Industry: Utilized in the production of high-energy materials, such as propellants and explosives.
Wirkmechanismus
The mechanism of action of 1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole involves its interaction with molecular targets through its tetrazole rings. These rings can stabilize negative charges and participate in receptor-ligand interactions, making the compound effective in various biological activities . The exact pathways and molecular targets depend on the specific application and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-5-tetrazolyl derivatives: Known for their biological activities, including anti-inflammatory and analgesic properties.
5-Substituted tetrazoles: Used as bioisosteres of carboxylic acids and in coordination chemistry.
Uniqueness
1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole is unique due to its multiple tetrazole rings, which enhance its stability and reactivity. This compound’s structure allows for diverse applications in various fields, making it a valuable addition to the family of tetrazole derivatives .
Eigenschaften
CAS-Nummer |
372172-59-3 |
|---|---|
Molekularformel |
C16H10N16O |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
1-[4-[3,4-bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole |
InChI |
InChI=1S/C16H10N16O/c1-3-13(29-7-17-21-25-29)15(31-9-19-23-27-31)5-11(1)33-12-2-4-14(30-8-18-22-26-30)16(6-12)32-10-20-24-28-32/h1-10H |
InChI-Schlüssel |
INECHGNXSRZIPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N3C=NN=N3)N4C=NN=N4)N5C=NN=N5)N6C=NN=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B14128478.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B14128479.png)
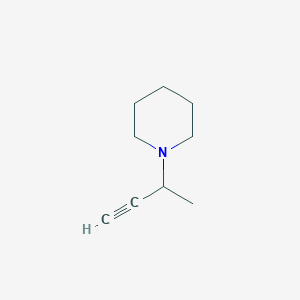
![1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)

